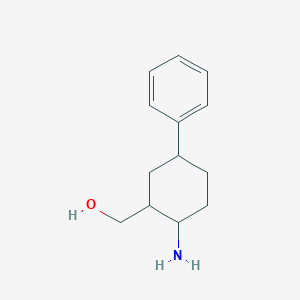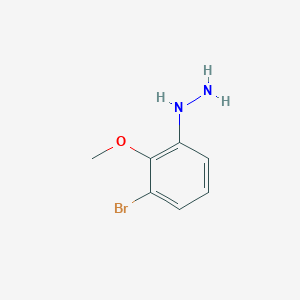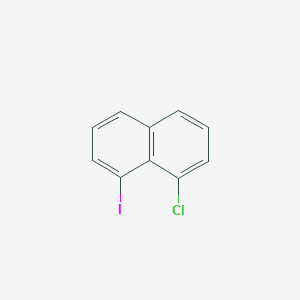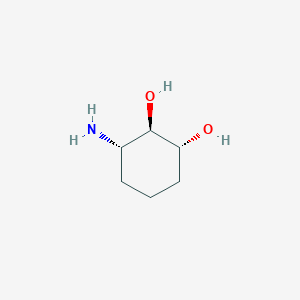
(2-Amino-5-phenylcyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-氨基-5-苯基环己基)甲醇是一种有机化合物,分子式为C13H19NO。它是一种伯醇,在环己烷环上连接一个氨基和一个苯基。
准备方法
合成路线和反应条件
(2-氨基-5-苯基环己基)甲醇的合成通常涉及相应的酮或醛前体的还原。一种常见的方法是使用还原剂(如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4))在受控条件下还原 (2-氨基-5-苯基环己基)酮。该反应通常在惰性溶剂(如四氢呋喃 (THF) 或乙醇)中于低温下进行,以确保高产率和纯度。
工业生产方法
在工业环境中,(2-氨基-5-苯基环己基)甲醇的生产可能涉及使用金属催化剂(如钯碳 (Pd/C))在高压和高温下对相应的酮或醛进行催化氢化。这种方法允许大规模生产,具有高效率和选择性。
化学反应分析
反应类型
(2-氨基-5-苯基环己基)甲醇可以进行各种化学反应,包括:
氧化: 使用氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))可以将伯醇基团氧化为相应的醛或羧酸。
还原: 在金属催化剂存在下,可以使用还原剂(如氢气 (H2))将氨基还原为相应的胺。
取代: 苯基可以进行亲电芳香取代反应,例如使用硝酸 (HNO3) 或溴 (Br2) 等试剂进行硝化或卤化。
常用试剂和条件
氧化: 酸性条件下,水溶液中的高锰酸钾 (KMnO4)。
还原: 高压下,钯碳 (Pd/C) 催化剂上的氢气 (H2)。
取代: 硝化用硝酸 (HNO3),溴化用溴 (Br2)。
主要生成产物
氧化: (2-氨基-5-苯基环己基)醛或 (2-氨基-5-苯基环己基)羧酸。
还原: (2-氨基-5-苯基环己基)胺。
取代: (2-氨基-5-苯基环己基)甲醇的硝基取代或溴代取代衍生物。
科学研究应用
(2-氨基-5-苯基环己基)甲醇在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块,以及各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括其对细胞过程的影响及其与生物大分子相互作用。
医学: 正在进行的研究探索其潜在的治疗应用,例如将其用作合成药物化合物的先导化合物。
工业: 它被用于生产特种化学品以及作为合成其他工业重要化合物的中间体。
作用机制
(2-氨基-5-苯基环己基)甲醇的作用机制涉及其与特定分子靶点和途径的相互作用。氨基可以与生物大分子形成氢键,影响其结构和功能。苯基可以参与蛋白质中芳香残基的π-π相互作用,影响其活性。此外,羟基可以进行氧化还原反应,调节细胞环境的氧化还原状态。
相似化合物的比较
类似化合物
(2-氨基-5-苯基环己基)胺: 结构相似,但缺少羟基。
(2-氨基-5-苯基环己基)醛: 结构相似,但具有醛基而不是羟基。
(2-氨基-5-苯基环己基)羧酸: 结构相似,但具有羧基而不是羟基。
独特性
(2-氨基-5-苯基环己基)甲醇的独特性在于环己烷环上同时存在氨基和羟基,这使其能够参与各种化学反应和相互作用。这种双重功能使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(2-amino-5-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2 |
InChI 键 |
LUMAPUYZQIKJQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1C2=CC=CC=C2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)

